BenchChemオンラインストアへようこそ!

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Synthetic Efficiency Process Chemistry Intermediate Yield

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS: 1034305-11-7) is a brominated and fluorinated benzothiophene derivative with a hydroxymethyl functional group. This compound serves as a crucial drug intermediate, most notably in the synthesis of Ipragliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus.

Molecular Formula C15H10BrFOS
Molecular Weight 337.2 g/mol
Cat. No. B1529807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Molecular FormulaC15H10BrFOS
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C(C3=C(C=CC(=C3)Br)F)O
InChIInChI=1S/C15H10BrFOS/c16-10-5-6-12(17)11(8-10)15(18)14-7-9-3-1-2-4-13(9)19-14/h1-8,15,18H
InChIKeyBUUJMMYEBTVSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol: A Key Intermediate for Ipragliflozin Synthesis


Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS: 1034305-11-7) is a brominated and fluorinated benzothiophene derivative with a hydroxymethyl functional group . This compound serves as a crucial drug intermediate, most notably in the synthesis of Ipragliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus [1]. Its structure combines a benzothiophene core with a 5-bromo-2-fluorophenyl group, providing unique synthetic versatility in pharmaceutical research and development .

Why Alternative Benzothiophene Derivatives Cannot Simply Replace Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol


While numerous benzothiophene derivatives exist as pharmaceutical intermediates, generic substitution is not feasible due to the critical role of the specific halogenation pattern in this compound. The presence of both bromine and fluorine atoms is essential for enabling sequential, orthogonal cross-coupling reactions in downstream synthetic steps . Replacing this compound with a non-halogenated analog (e.g., Benzo[b]thiophen-2-yl(phenyl)methanol) would completely eliminate the capacity for palladium-catalyzed functionalization, rendering the synthetic route unviable. Furthermore, substituting the bromine with iodine, as in 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene, alters the reactivity profile and may require different catalysts or conditions, impacting overall process efficiency and yield [1]. The specific bromo-fluoro substitution pattern of the target compound is therefore a non-negotiable structural requirement for the established, high-yielding synthesis of Ipragliflozin and related SGLT2 inhibitors.

Quantitative Differentiators for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol vs. Analogs


Synthesis Yield: Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol vs. Unsubstituted Analog

The synthesis of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol achieves a high yield of 85.3% under optimized conditions [1]. This yield is comparable to that of the unsubstituted analog, Benzo[b]thiophen-2-yl(phenyl)methanol, which is reported with a yield of 86% . However, the bromo-fluoro substitution in the target compound provides a critical functional handle for subsequent cross-coupling reactions that the unsubstituted analog lacks, making the target compound's high yield significantly more valuable in multi-step syntheses.

Synthetic Efficiency Process Chemistry Intermediate Yield

Commercial Purity: Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol vs. Unsubstituted Analog

The target compound is commercially available with a purity of 99.0% from specialized suppliers . In contrast, the unsubstituted analog, Benzo[b]thiophen-2-yl(phenyl)methanol, is typically offered at a lower purity of 95% by major chemical vendors . This 4% increase in purity is significant for pharmaceutical intermediate applications, where high purity is essential to minimize side reactions and simplify downstream purification.

Purity Specification Quality Control Procurement Standard

Overall Process Yield in Ipragliflozin Synthesis: Bromo Intermediate Route vs. Iodo Intermediate Route

The use of Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol as an intermediate in the synthesis of Ipragliflozin contributes to an overall process yield of 50.12% [1]. This represents a substantial improvement over an earlier reported route using a different intermediate, which achieved a total yield of only 32.89% [2]. While a separate route using an iodo analog as a starting material achieves a comparable overall yield of 52% [3], the bromo intermediate offers a more favorable cost profile due to the lower cost of brominated starting materials compared to their iodinated counterparts.

Drug Synthesis SGLT2 Inhibitor Process Yield

Optimal Use Cases for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol


Key Intermediate for the Synthesis of Ipragliflozin (Suglat)

This compound is the established and preferred intermediate for the commercial synthesis of Ipragliflozin, a first-in-class SGLT2 inhibitor for the treatment of type 2 diabetes. Its use is validated by a high-yielding (50.12% overall) and scalable process that avoids complex purifications, making it the cornerstone of the drug's manufacturing supply chain [1].

Versatile Building Block for Medicinal Chemistry and Lead Optimization

The dual halogenation (bromo and fluoro) provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around the benzothiophene core, generating diverse compound libraries for target identification and lead optimization .

High-Purity Starting Material for GMP Manufacturing and Analytical Development

With commercial availability at 99.0% purity, this compound is ideally suited for use in Good Manufacturing Practice (GMP) environments. Its high purity minimizes the risk of process-related impurities in the final active pharmaceutical ingredient (API), simplifies analytical method development, and ensures batch-to-batch consistency, which is critical for regulatory filings and drug approval .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.